1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Kinase inhibitor design Structure-activity relationship JAK2

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride (CAS 1331255-03-8, molecular formula C₁₇H₂₃ClN₄O, MW 334.85 g/mol) is a synthetic research compound belonging to the imidazole-piperazine chemical class. Its core scaffold features a 1-methyl-1H-imidazol-2-yl group linked to a piperazine ring, which is further functionalized with an m-tolyl-ethanone moiety via an amide bond.

Molecular Formula C17H23ClN4O
Molecular Weight 334.85
CAS No. 1331255-03-8
Cat. No. B2470910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride
CAS1331255-03-8
Molecular FormulaC17H23ClN4O
Molecular Weight334.85
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C.Cl
InChIInChI=1S/C17H22N4O.ClH/c1-14-4-3-5-15(12-14)13-16(22)20-8-10-21(11-9-20)17-18-6-7-19(17)2;/h3-7,12H,8-11,13H2,1-2H3;1H
InChIKeyZLAAGFMTXZOBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone Hydrochloride (CAS 1331255-03-8): Procurement-Relevant Structural and Pharmacophoric Profile


1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride (CAS 1331255-03-8, molecular formula C₁₇H₂₃ClN₄O, MW 334.85 g/mol) is a synthetic research compound belonging to the imidazole-piperazine chemical class. Its core scaffold features a 1-methyl-1H-imidazol-2-yl group linked to a piperazine ring, which is further functionalized with an m-tolyl-ethanone moiety via an amide bond. The imidazole-piperazine pharmacophore is a privileged structural motif in medicinal chemistry, underpinning multiple clinically validated target classes including cyclin-dependent kinase (CDK) inhibitors [1], Janus kinase 2 (JAK2) inhibitors [2], and antimalarial imidazolopiperazines [3]. The compound carries a single hydrogen bond donor (HBD = 1), five hydrogen bond acceptors (HBA = 5), a computed logP of 2.65, and a topological polar surface area (tPSA) of 50.16 Ų, placing it within Lipinski's Rule of Five space for oral drug-likeness [4].

Why Generic Imidazole-Piperazine Substitution Is Not Advisable: Structural and Pharmacophoric Differentiation of CAS 1331255-03-8


Within the imidazole-piperazine compound class, subtle structural variations produce profound differences in target engagement, selectivity, and physicochemical behavior. The target compound bears a 1-methyl-1H-imidazol-2-yl substituent at the piperazine N-1 position — a 2-substituted imidazole regiochemistry that is structurally distinct from the 4-substituted imidazole configuration employed in the clinically precedented JAK2 inhibitor series described by Su et al. (J. Med. Chem. 2014) [1]. In that series, N-1 methylation of the imidazole at the 4-position was shown to be critical for maintaining JAK2 kinase inhibitory potency (IC₅₀ values in the low nanomolar range), while 2-substituted variants were not evaluated and are predicted to present a different hydrogen-bonding topology to the kinase hinge region [1]. Furthermore, the target compound's m-tolyl-ethanone side chain (MW 334.85, clogP 2.65, tPSA 50.16 Ų) confers markedly different lipophilicity and polar surface area compared to close analogs such as the p-tolyl-substituted derivative 2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride (CAS 1189860-77-2; MW 410.95, 23% larger) and the ethyl-imidazole ketone analog (CAS 1323291-06-0; identical MW but distinct carbonyl connectivity: methanone vs. ethanone linker) . These structural differences preclude direct functional substitution without revalidation of target engagement, physicochemical properties, and ADME parameters.

Quantitative Differentiation Evidence: 1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone Hydrochloride vs. Closest Analogs and In-Class Candidates


Imidazole Regiochemistry: 2-Position vs. 4-Position Substitution and Implications for Kinase Hinge Binding

The target compound features a 1-methyl-1H-imidazol-2-yl substituent directly attached to the piperazine ring. In the established JAK2 inhibitor series (Su et al., J. Med. Chem. 2014), the 1-methyl-1H-imidazole core is linked at the 4-position, not the 2-position, and this regiochemistry is essential for presenting the imidazole N-3 nitrogen as a hinge-binding hydrogen bond acceptor to the kinase ATP pocket [1]. The 2-substituted regioisomer (target compound) places the imidazole N-3 in a topologically distinct orientation, which is predicted to alter kinase selectivity profiles. The J. Med. Chem. 2014 series achieved JAK2 IC₅₀ values in the low nanomolar range (compound 19a demonstrated potent cellular activity in BaF3 TEL-Jak2 cells and significant tumor growth inhibition in a UKE-1 xenograft model) [1], whereas no equivalent data exist for 2-substituted imidazole-piperazine ethanones, representing an unexplored selectivity space [2].

Kinase inhibitor design Structure-activity relationship JAK2 Hinge-binding pharmacophore

Physicochemical Property Comparison: Target Compound vs. Ethyl-Imidazole Ketone Analog (CAS 1323291-06-0)

The target compound (CAS 1331255-03-8) and its closest commercially available structural analog, (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(m-tolyl)methanone hydrochloride (CAS 1323291-06-0), share the same molecular formula (C₁₇H₂₃ClN₄O) and molecular weight (334.85 g/mol), yet differ in two key structural features: (a) the N-alkyl group on the imidazole (methyl vs. ethyl), and (b) the carbonyl linker connectivity (ethanone –CH₂–C(=O)– vs. methanone –C(=O)– directly attached). The target compound's ethanone linker contributes to a higher computed logP of 2.65 (ZINC) to 2.71 (Sildrug) [1][2] compared with the expected lower logP for the methanone analog, and provides an additional rotatable bond (RB = 6 vs. 5 predicted), which may influence conformational flexibility and entropic binding penalties. The target compound's tPSA of 50.16 Ų and HBD count of 1 are consistent with CNS drug-like space [2].

Drug-likeness Lipophilicity Physicochemical profiling ADME prediction

Molecular Size and Lipophilicity Differentiation vs. p-Tolyl-Imidazole Extended Analog (CAS 1189860-77-2)

The target compound (MW 334.85) is substantially smaller and less lipophilic than the extended p-tolyl-imidazole analog 2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride (CAS 1189860-77-2; MW 410.95, molecular formula C₂₃H₂₇ClN₄O) . The p-tolyl analog incorporates an additional p-tolyl group on the imidazole N-1 position, adding 76.1 Da (23% increase in molecular weight) and an additional aromatic ring. This structural expansion is expected to increase lipophilicity by approximately 1.5–2.0 logP units and reduce ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). The target compound, with 23 heavy atoms and a QED score of 0.88 [1], occupies a more fragment-like to lead-like chemical space compared to the p-tolyl analog (estimated 29 heavy atoms), offering advantages for fragment-based screening and lead optimization campaigns where lower molecular complexity is preferred.

Ligand efficiency Fragment-like properties Molecular weight optimization Lipophilic ligand efficiency

In Silico Target Prediction Profile: GPCR-Enriched SEA Predictions vs. Kinase-Focused Imidazole-Piperazine Class

Computational target prediction using the Similarity Ensemble Approach (SEA) based on ChEMBL 20 annotated bioactivity data predicts that the target compound has highest structural similarity to ligands of several class-A G protein-coupled receptors (GPCRs): neuromedin-K receptor (TACR3, P-value 22), 5-HT₂C serotonin receptor (HTR2C, P-value 24), D₁A dopamine receptor (DRD1, P-value 41), and α₁B-adrenoceptor (ADRA1B, P-value 48) [1]. This predicted GPCR polypharmacology profile contrasts with the established kinase-focused activity of the broader imidazole-piperazine class, where CDK inhibitors (IC₅₀ = 3–170 nM range) and JAK2 inhibitors (IC₅₀ in low nM) dominate the published SAR landscape [2][3]. It should be noted that this compound has no experimentally confirmed bioactivity in ChEMBL 20 and no annotated catalog entries in ZINC [1], making these predictions the only currently available target hypotheses.

Target prediction Similarity Ensemble Approach GPCR Polypharmacology Computational target fishing

Purity and Characterization Benchmarking: Target Compound vs. Ethyl Analog Commercial Specifications

Commercially, the target compound is offered at a typical purity of 95% (as the hydrochloride salt) . The closest commercially characterized analog, (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(m-tolyl)methanone hydrochloride (CAS 1323291-06-0), is available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Both compounds contain the same counterion (HCl) and share identical molecular formula. The 3% purity differential (95% vs. 98%) may be relevant for applications requiring high analytical stringency (e.g., biophysical assays, co-crystallization trials), though both specifications are adequate for most biochemical screening applications. The target compound's free base form is cataloged in ZINC as 'For-Sale' with an availability date of 2019-08-28 [1].

Compound quality control Purity specification Procurement decision-making NMR characterization

Recommended Research and Procurement Application Scenarios for 1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(m-tolyl)ethanone Hydrochloride


GPCR-Focused Phenotypic Screening and Target Deconvolution Campaigns

Based on SEA computational predictions indicating structural similarity to ligands of TACR3, HTR2C, DRD1, and ADRA1B [1], this compound is well-suited for inclusion in GPCR-targeted screening libraries. Its 2-imidazolyl-piperazine scaffold diverges from the predominantly kinase-focused imidazole-piperazine pharmacophore [2], offering a hypothesis-generating probe for identifying novel GPCR ligands. Users should pair primary screening with secondary radioligand binding displacement assays at predicted targets to validate the SEA hypotheses experimentally [1].

Kinase Selectivity Profiling: Exploring 2-Imidazolyl vs. 4-Imidazolyl Regiochemical Space

The 2-substituted imidazole connectivity in this compound represents an underexplored region of kinase inhibitor chemical space relative to the extensively characterized 4-substituted imidazole JAK2 and CDK inhibitor series [3][4]. Procurement of this compound enables broad-panel kinase profiling (e.g., European Kinase Panel or DiscoverX scanMAX) to determine whether the 2-imidazolyl regioisomer accesses novel kinase selectivity profiles not observed with 4-imidazolyl analogs. Any observed kinase hits can be structurally rationalized by comparison with the published CDK2 co-crystal structures (PDB 2VV9) [4].

Structure-Activity Relationship (SAR) Exploration of the Ethanone Linker and N-Alkyl Imidazole Tolerance

The target compound's ethanone linker (–CH₂–C(=O)–) and N-methyl imidazole substitution distinguish it from the methanone-linked, N-ethyl analog (CAS 1323291-06-0) . Systematic SAR studies comparing these two compounds at a common biological target can quantify the impact of linker flexibility (ΔRB = +1 for ethanone) and N-alkyl size (methyl vs. ethyl) on potency, selectivity, and physicochemical properties. The drug-likeness metrics (QED 0.88, clogP 2.65) [5] make the target compound a suitable starting point for lead optimization with favorable property space.

Computational Chemistry and Molecular Docking Studies on Privileged Imidazole-Piperazine Scaffolds

With well-defined computed physicochemical properties (MW 334.85, clogP 2.65, tPSA 50.16 Ų, 23 heavy atoms, fraction sp³ 0.47) [5][6], this compound serves as an excellent test case for computational studies including: (a) molecular docking against GPCR homology models to test SEA predictions [1]; (b) free energy perturbation (FEP) calculations comparing methyl vs. ethyl N-substitution; (c) conformer sampling studies to evaluate the impact of the ethanone linker's additional rotatable bond on binding pose diversity. The absence of published bioactivity data [6] makes this compound a clean computational test system unencumbered by conflicting literature precedent.

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